molecular formula C19H23FN4O2 B2406346 (2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946324-15-8

(2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2406346
CAS No.: 946324-15-8
M. Wt: 358.417
InChI Key: FIPOAUJRIPIAAC-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound designed for research applications, featuring a piperazine core linked to a 2-fluorophenyl group and a 6-isopropoxy-2-methylpyrimidine unit. This specific molecular architecture is characteristic of scaffolds investigated for targeted protein inhibition. The piperazine moiety is a privileged structure in drug discovery, frequently employed to optimize physicochemical properties and as a scaffold to position pharmacophoric groups for effective interaction with biological targets . Compounds incorporating similar pyrimidine-piperazine backbones have demonstrated significant potential in pharmaceutical research, particularly as inhibitors for kinases such as Cyclin-Dependent Kinases (CDK) and dual Src/Abl kinases, making them valuable tools in oncology research . The structural elements of this compound—including the fluorophenyl ring and the alkyl-substituted pyrimidine—suggest it is a sophisticated synthetic intermediate or a potential bioactive molecule. It is intended for use in laboratory research only, exclusively by qualified scientists. This product is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-13(2)26-18-12-17(21-14(3)22-18)23-8-10-24(11-9-23)19(25)15-6-4-5-7-16(15)20/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPOAUJRIPIAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves multiple steps, typically starting with the preparation of the individual components, followed by their assembly into the final compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.

Chemical Reactions Analysis

(2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

(2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate specific molecular pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone can be compared with other similar compounds, such as:

    (2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: This compound has a methoxy group instead of an isopropoxy group, which may affect its chemical properties and biological activities.

    (2-Fluorophenyl)(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone:

These comparisons highlight the uniqueness of this compound and its potential advantages in specific research and industrial contexts.

Biological Activity

The compound (2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H20FN3O3C_{16}H_{20}FN_3O_3 with a molecular weight of approximately 351.4 g/mol. Its structure includes a fluorophenyl group, a piperazine ring, and a pyrimidine derivative, which contribute to its unique biological properties.

Research indicates that this compound may interact with various biological targets, influencing cellular processes such as nucleotide synthesis and cellular signaling pathways. Notably, it has been shown to reduce uridine uptake in cells expressing ENT1 and ENT2 transporters, potentially affecting adenosine function and nucleotide metabolism.

Biological Activity Overview

  • Antioxidant Activity :
    • The compound exhibits antioxidant properties that may protect cells from oxidative stress. Antioxidants are crucial in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antimicrobial activity. Its structural features allow it to interact with microbial targets, although specific mechanisms remain to be fully elucidated.
  • Cancer Research Applications :
    • The compound is being investigated for its potential role in cancer treatment. Its ability to modulate specific molecular pathways associated with tumor growth and metastasis makes it a candidate for further research in oncological pharmacology.

In Vitro Studies

In vitro evaluations have demonstrated that the compound can inhibit key enzymes involved in metabolic pathways. For instance, studies on related piperazine derivatives have shown significant inhibition of tyrosinase (TYR), indicating potential applications in skin-related conditions such as hyperpigmentation .

Comparative Analysis of Biological Activity

A comparative analysis of similar compounds reveals that those containing piperazine and pyrimidine moieties often exhibit enhanced biological activity due to their ability to engage multiple biological targets.

CompoundBiological ActivityIC50 (µM)Reference
Compound ATyrosinase Inhibition3.8
(2-Fluorophenyl)(...)Uridine Uptake ReductionN/A
Compound BAntimicrobial ActivityN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (2-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by coupling with the fluorophenyl-piperazine moiety. Key steps include nucleophilic substitution for introducing isopropoxy groups and Buchwald-Hartwig amination for piperazine linkage. Purification often employs column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethanol or DCM/hexane mixtures. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone (e.g., fluorophenyl aromatic signals at δ 7.2–7.6 ppm; piperazine CH2_2 at δ 3.2–3.8 ppm) .
  • X-ray crystallography : For absolute configuration verification, as demonstrated in structurally analogous piperazine derivatives (e.g., triclinic crystal system with space group P1, α/β angles ~70–80°) .
  • HRMS : To confirm molecular formula (e.g., [M+H]+^+ at m/z 426.2) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) due to the compound’s piperazine pharmacophore. Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (Kd_d). For cytotoxicity, employ MTT assays in cancer cell lines (e.g., IC50_{50} determination in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate target interactions?

  • Methodological Answer : Perform homology modeling for uncharacterized targets (e.g., GPCRs) using SWISS-MODEL. Dock the compound into active sites (AutoDock Vina) with flexible residues (e.g., Asp3.32 in serotonin receptors). Validate with 100-ns MD simulations (GROMACS) to assess stability of hydrogen bonds (e.g., between fluorophenyl and Tyr7.43) and hydrophobic packing .

Q. What experimental designs address contradictions in reported biological activity data?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use orthogonal methods:

  • Compare SPR (kinetic analysis) with isothermal titration calorimetry (ITC) for binding thermodynamics.
  • Validate enzyme inhibition via fluorogenic substrates (e.g., β-lactamase reporters) and LC-MS metabolite tracking .

Q. How to design in vivo studies for evaluating neuropharmacological efficacy?

  • Methodological Answer : Use rodent models (e.g., forced swim test for antidepressant activity). Administer the compound intraperitoneally (10–50 mg/kg) with pharmacokinetic profiling (plasma LC-MS/MS). Include positive controls (e.g., fluoxetine) and assess brain penetration via BBB permeability assays (logBB >0.3) .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Methodological Answer : Optimize catalytic steps (e.g., replace Pd catalysts with cheaper Ni analogs for piperazine coupling). Implement flow chemistry for exothermic reactions (e.g., isopropoxy group introduction). Monitor impurity profiles via PAT (process analytical technology) tools like inline FTIR .

Q. How to assess environmental impact and metabolic fate?

  • Methodological Answer : Conduct OECD 307 biodegradation tests (28-day soil study). Track metabolites via high-resolution mass spectrometry (Q-TOF) in liver microsomes. Use QSAR models (e.g., EPI Suite) to predict bioaccumulation potential (logKow_{ow} <3.5 preferred) .

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